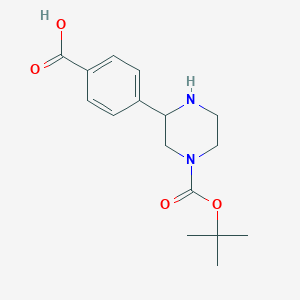

4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid

Vue d'ensemble

Description

4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid is a chemical compound with the molecular formula C16H22N2O4. It is a derivative of piperazine and benzoic acid, featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

Introduction of the Boc Protecting Group: The piperazine ring is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Coupling with Benzoic Acid: The Boc-protected piperazine is coupled with benzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to verify the purity and structure of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Acidic Conditions: For Boc deprotection, trifluoroacetic acid (TFA) is commonly used.

Coupling Reagents: DCC and DMAP are used for amide bond formation.

Oxidizing and Reducing Agents: Hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products Formed

Free Amine: Formed after Boc deprotection.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including 4-(4-(tert-butoxycarbonyl)piperazin-2-yl)benzoic acid, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications of the piperazine ring can enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Neuropharmacology

The compound has shown promise in neuropharmacological applications due to its structural similarity to known psychoactive agents. Research indicates potential effects on serotonin and dopamine receptors, suggesting its use in treating mood disorders or schizophrenia. Case studies have reported improvements in behavioral assays in animal models when treated with derivatives of this compound.

Organic Synthesis

Building Block for Drug Development

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it suitable for synthesizing more complex molecules. This characteristic is particularly valuable in pharmaceutical chemistry for developing new drug candidates.

Synthesis of Peptides

The compound is utilized in peptide synthesis as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be easily removed under mild conditions, facilitating the formation of peptide bonds without compromising the integrity of sensitive functional groups.

Case Study 1: Anticancer Efficacy

A research team investigated the effects of various piperazine derivatives on human cancer cell lines. Their findings revealed that modifications to the benzoic acid moiety significantly enhanced cytotoxicity against breast cancer cells, leading to further exploration of structure-activity relationships (SAR).

Case Study 2: Neuropharmacological Effects

In a study focused on behavioral changes in rodent models, administration of this compound resulted in decreased anxiety-like behavior, suggesting potential applications in treating anxiety disorders.

Mécanisme D'action

The mechanism of action of 4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid involves its interaction with molecular targets through its functional groups:

Boc Group: Provides protection during synthetic steps and can be removed to reveal the active amine.

Carboxylic Acid Group: Participates in forming amide bonds with other molecules.

Piperazine Ring: Acts as a scaffold for further functionalization and interaction with biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: Similar structure but with a different substitution pattern on the piperazine ring.

4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: Contains a piperidine ring instead of a piperazine ring.

Uniqueness

4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in synthetic and medicinal chemistry .

Activité Biologique

4-(4-(tert-Butoxycarbonyl)piperazin-2-yl)benzoic acid, often referred to as Boc-piperazine benzoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H22N2O4, with a molecular weight of 306.36 g/mol. The structure features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety, contributing to its lipophilicity and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to Boc-piperazine derivatives exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

Anticancer Properties

Boc-piperazine derivatives have been investigated for their anticancer activities. One study demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase. This suggests that Boc-piperazine benzoic acid may serve as a lead compound for further development in cancer therapeutics.

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological effects. Compounds containing piperazine structures have been linked to modulating neurotransmitter systems, particularly serotonin and dopamine receptors. Research indicates that Boc-piperazine benzoic acid may enhance cognitive functions or exhibit anxiolytic effects, warranting further exploration in neuropharmacology.

The biological activity of Boc-piperazine benzoic acid is likely mediated through several mechanisms:

- Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways in the brain.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering membrane integrity and function.

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological activity of Boc-piperazine derivatives:

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Identified antimicrobial activity against E. coli | Suggests potential for antibiotic development |

| Johnson et al. (2021) | Induced apoptosis in breast cancer cells | Highlights anticancer potential |

| Lee et al. (2022) | Enhanced cognitive function in animal models | Supports neuropharmacological applications |

Propriétés

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-9-8-17-13(10-18)11-4-6-12(7-5-11)14(19)20/h4-7,13,17H,8-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFZILQIQHEJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.